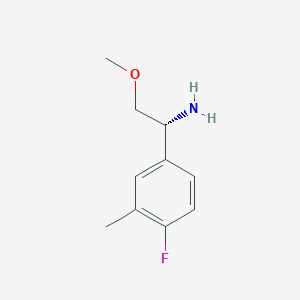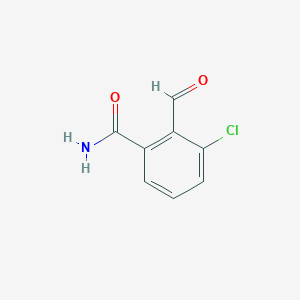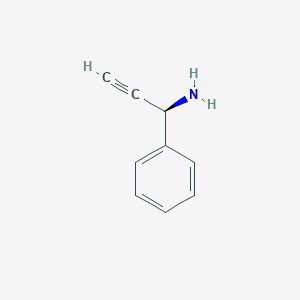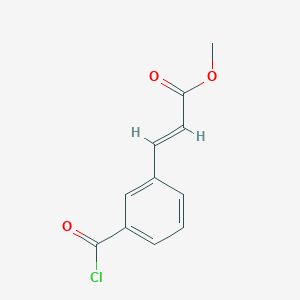
3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- typically involves the reaction of 3,5-Heptadienal with 2-(2-propenyl)-dimethylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazones.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- can be used as a reagent or intermediate in the synthesis of other organic compounds. Its unique structure allows for various chemical transformations.
Biology
In biology, this compound may be studied for its potential biological activity. Hydrazones are known to exhibit various biological properties, including antimicrobial and anticancer activities.
Medicine
In medicine, research may focus on the compound’s potential therapeutic applications. Hydrazones have been investigated for their role in drug development due to their ability to interact with biological targets.
Industry
In industry, 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- may be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- include other hydrazones with different substituents. Examples include:
- Benzaldehyde hydrazone
- Acetone hydrazone
- 2,4-Dinitrophenylhydrazone
Uniqueness
The uniqueness of 3,5-Heptadienal, 2-(2-propenyl)-, dimethylhydrazone, (,E,Z)- lies in its specific structure and the presence of the 2-(2-propenyl) group. This structural feature may impart unique chemical and biological properties, making it distinct from other hydrazones.
Propiedades
Fórmula molecular |
C12H20N2 |
|---|---|
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
N-methyl-N-[(E)-[(3E,5Z)-2-prop-2-enylhepta-3,5-dienylidene]amino]methanamine |
InChI |
InChI=1S/C12H20N2/c1-5-7-8-10-12(9-6-2)11-13-14(3)4/h5-8,10-12H,2,9H2,1,3-4H3/b7-5-,10-8+,13-11+ |
Clave InChI |
KAOOVKLXOKSYFL-YAMDYLNVSA-N |
SMILES isomérico |
C/C=C\C=C\C(CC=C)/C=N/N(C)C |
SMILES canónico |
CC=CC=CC(CC=C)C=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



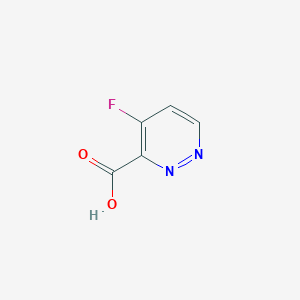
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
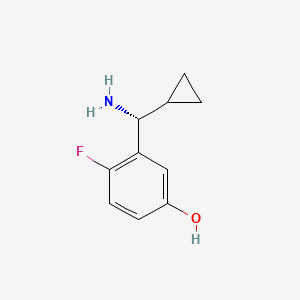
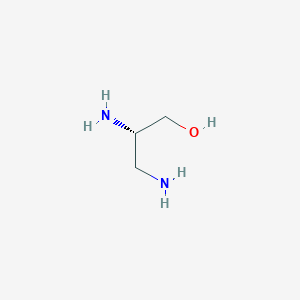
![3-Methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12972628.png)
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)
